molecular formula C16H16N6OS B2373623 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide CAS No. 2097920-98-2

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide

Cat. No.: B2373623
CAS No.: 2097920-98-2
M. Wt: 340.41
InChI Key: RKFJPSVUTFMBHN-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . For example, reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide have been reported .


Molecular Structure Analysis

Thiadiazole is a versatile scaffold widely studied in medicinal chemistry. Its mesoionic character allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .


Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives is influenced by the substituents on the thiadiazole ring. For example, the presence of a methoxy group can lead to the formation of a 4-nitro isomer .


Physical And Chemical Properties Analysis

Thiadiazoles are able to cross cellular membranes due to their mesoionic nature. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Scientific Research Applications

Synthesis and Structural Characterization

  • Microwave-assisted Synthesis : One study involved the microwave-assisted synthesis of hybrid molecules containing thiadiazole and quinoxaline units, investigating their antimicrobial, antilipase, and antiurease activities. This approach highlights the chemical versatility and potential biological relevance of compounds related to the specified chemical structure (Başoğlu et al., 2013).

  • Antibacterial Activity : Another significant aspect of these compounds is their synthesized derivatives, such as N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolones, which exhibited high antibacterial activity against Gram-positive bacteria. This suggests a potential application in developing new antibacterial agents (Foroumadi et al., 2005).

Biological Activities and Potential Applications

  • Antimicrobial Agents : Compounds synthesized from the key intermediates containing thiadiazole and quinoxaline units have been evaluated for their antimicrobial activity, showing good to moderate efficacy against various microorganisms. This emphasizes the role of thiadiazole and quinoxaline derivatives in developing new antimicrobial agents (Patel et al., 2012).

  • Inhibition of Malaria Parasite : Research on aminoalkyl indolo[3,2‐b]quinoline‐C11‐carboxamides, related to the compound of interest, demonstrated their potential to inhibit the malaria parasite by targeting the food vacuole and disrupting hemoglobin uptake. This indicates a promising avenue for antimalarial drug development (Mudududdla et al., 2018).

  • DNA Gyrase Inhibitors : A study on thiadiazino[5,6-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives showcased their considerable antimicrobial activity and potential as DNA gyrase inhibitors, suggesting their utility in addressing antibiotic resistance issues (Ammar et al., 2020).

Mechanism of Action

While the exact mechanism of action can vary depending on the specific compound and its targets, many thiadiazole derivatives are believed to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with 1,3,4-thiadiazole derivatives depend on the specific compound and its properties. Some thiadiazole-containing drugs are already used in clinics, including diuretics and antibiotics .

Future Directions

Given the wide range of biological activities demonstrated by thiadiazole derivatives, there is considerable interest in further exploring these compounds for potential therapeutic applications. This includes the development of novel, more effective anticancer therapeutics .

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-16(14-9-17-12-3-1-2-4-13(12)20-14)19-11-5-7-22(8-6-11)15-10-18-24-21-15/h1-4,9-11H,5-8H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFJPSVUTFMBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NC3=CC=CC=C3N=C2)C4=NSN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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